Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

2-methyl-6-(2-phenylethynyl)pyridine structure
96206-92-7 structure
Produktname:2-methyl-6-(2-phenylethynyl)pyridine
CAS-Nr.:96206-92-7
MF:C14H11N
MW:193.243843317032
MDL:MFCD02262119
CID:800135

2-methyl-6-(2-phenylethynyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pyridine,2-methyl-6-(2-phenylethynyl)-
    • MPEP
    • 2-Methyl-6-(phenylethynyl)pyridine
    • MPEP HCl
    • MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride
    • 2-Methyl-6-phenylaethinyl-pyridin
    • 2-methyl-6-phenylethynyl-pyridine
    • MPEP hydrochoride
    • 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)
    • 2-Picoline, 6-phenylethynyl- (6CI)
    • Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)
    • CHEMBL 66654
    • 2-methyl-6-(2-phenylethynyl)pyridine
    • MDL: MFCD02262119
    • Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3
    • InChI-Schlüssel: NEWKHUASLBMWRE-UHFFFAOYSA-N
    • Lächelt: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 229.06600
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 251
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 3.3
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Siedepunkt: 336.3°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine Sicherheitsinformationen

2-methyl-6-(2-phenylethynyl)pyridine Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-methyl-6-(2-phenylethynyl)pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855510-100mg
MPEP
96206-92-7 98%
100mg
¥3,988.00 2022-01-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023244-10mg
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 98%
10mg
¥66 2024-07-19
Life Chemicals
F2167-5303-1g
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 95%
1g
$901.0 2023-09-06
Life Chemicals
F2167-5303-2.5g
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 95%
2.5g
$1963.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6598-5 mg
MPEP
96206-92-7 99.31%
5mg
¥258.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6598-25 mg
MPEP
96206-92-7 99.31%
25mg
¥968.00 2022-04-26
DC Chemicals
DC1015-1 g
MPEP
96206-92-7 >98.5%
1g
$1200.0 2022-02-28
S e l l e c k ZHONG GUO
S2809-10mg
MPEP
96206-92-7 99.16%
10mg
¥566.37 2023-10-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M52230-10mg
MPEP
96206-92-7 98%
10mg
¥1168.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M52230-50mg
MPEP
96206-92-7 98%
50mg
¥4488.0 2022-04-27

2-methyl-6-(2-phenylethynyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene
, Italy, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  10 min, rt; 60 °C; cooled
1.2 Reagents: Pyrrolidine ;  4 h, 100 °C
Referenz
Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid
Saleh, Samer; Picquet, Michel; Meunier, Philippe; Hierso, Jean-Cyrille, Synlett, 2011, (19), 2844-2848

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ;  1 h, 140 °C
Referenz
Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides
Reddy, Police Vishnuvardhan; Srinivas, Pottabathula; Annapurna, Manne; Bhargava, Suresh; Wagler, Jorg; et al, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)
Turlington, Mark; Noetzel, Meredith J.; Chun, Aspen; Zhou, Ya; Gogliotti, Rocco D.; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride ,  X-Phos Solvents: Water ;  24 h, 120 °C
Referenz
Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water
Chang, Feng; Liu, Yanping, Synthetic Communications, 2017, 47(10), 961-967

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Triethylamine ;  50 °C
Referenz
Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists
Jaeschke, Georg; Porter, Richard; Buettelmann, Bernd; Ceccarelli, Simona M.; Guba, Wolfgang; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Dibutyltin oxide ,  Azidotrimethylsilane Solvents: Toluene ;  4 h, reflux
Referenz
Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates
Yoneyama, Hiroki; Numata, Masahiro; Uemura, Kenji; Usami, Yoshihide; Harusawa, Shinya, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines
Sashida, Haruki; Kato, Masanobu; Tsuchiya, Takashi, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cuprous chloride Solvents: Methanol ;  10 h, 1 atm, 25 - 28 °C
Referenz
Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes
Charpe, Vaibhav Pramod; Hande, Aniket A.; Sagadevan, Arunachalam; Hwang, Kuo Chu, Green Chemistry, 2018, 20(21), 4859-4864

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  4 h, rt → 80 °C
Referenz
Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes
Bizzarri, Claudia ; Arndt, Andreas P. ; Kohaut, Stephan; Fink, Karin ; Nieger, Martin, Journal of Organometallic Chemistry, 2018, 871, 140-149

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ;  12 h, 130 °C
Referenz
Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes
Tian, Wan-Fa; He, Ke-Han; Li, Na; Fen; Liu; et al, ChemistrySelect, 2020, 5(15), 4496-4499

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  50 °C
Referenz
A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents
Melzig, Laurin; Stemper, Jeremy; Knochel, Paul, Synthesis, 2010, (12), 2085-2091

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium chloride Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Dimethylformamide ;  2.5 min, 120 °C
Referenz
Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes
Sorensen, Ulrik S.; Pombo-Villar, Esteban, Tetrahedron, 2005, 61(10), 2697-2703

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  15 min, 100 °C
Referenz
Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation
Sorensen, Ulrik S.; Wede, Judith; Pombo-Villar, Esteban, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt → 55 °C; 15 h, 55 °C
Referenz
Simultaneous rapid reaction workup and catalyst recovery
Lu, Zhichao; Hetman, Zofia; Hammond, Gerald B.; Xu, Bo, Green Chemistry, 2016, 18(21), 5769-5772

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Benzoyl chloride Solvents: Benzene
1.2 -
Referenz
Novel ethynylation of pyridines by a Reissert-Henze-type reaction
Nishiwaki, Nagatoshi; Minakata, Satoshi; Komatsu, Mitsuo; Ohshiro, Yoshiki, Chemistry Letters, 1989, (5), 773-6

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines
Tsuchiya, Takashi; Kato, Masanobu; Sashida, Haruki, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

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Amadis Chemical Company Limited
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
A858701
Reinheit:99%
Menge:5g
Preis ($):356.0